molecular formula C6H4BrF2N2NaO2 B13494200 sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate

sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate

Cat. No.: B13494200
M. Wt: 277.00 g/mol
InChI Key: SQQBRJIZGZYRAC-UHFFFAOYSA-M
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Description

Sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate is a chemical compound that features a unique combination of bromine, methyl, imidazole, and difluoroacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate typically involves the following steps:

    Formation of 5-bromo-1-methyl-1H-imidazole: This can be achieved by reacting 1-methylimidazole with bromine in the presence of a suitable solvent.

    Introduction of the difluoroacetate group: This step involves the reaction of 5-bromo-1-methyl-1H-imidazole with difluoroacetic acid in the presence of a base such as sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.

Scientific Research Applications

Sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The bromine and difluoroacetate groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-1H-imidazole: Shares the imidazole and bromine groups but lacks the difluoroacetate moiety.

    2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone: Similar structure but with different functional groups.

Uniqueness

Sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate is unique due to the presence of both bromine and difluoroacetate groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H4BrF2N2NaO2

Molecular Weight

277.00 g/mol

IUPAC Name

sodium;2-(5-bromo-1-methylimidazol-2-yl)-2,2-difluoroacetate

InChI

InChI=1S/C6H5BrF2N2O2.Na/c1-11-3(7)2-10-4(11)6(8,9)5(12)13;/h2H,1H3,(H,12,13);/q;+1/p-1

InChI Key

SQQBRJIZGZYRAC-UHFFFAOYSA-M

Canonical SMILES

CN1C(=CN=C1C(C(=O)[O-])(F)F)Br.[Na+]

Origin of Product

United States

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